Pyridinium, 3-(aminocarbonyl)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate
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Overview
Description
Pyridinium, 3-(aminocarbonyl)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate is a complex organic compound belonging to the class of pyridinium salts. These salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the quaternization of pyridine with an alkylating agent. For this specific compound, the synthesis can be achieved through a multi-step process involving the following steps:
Formation of the Pyridinium Core: The initial step involves the reaction of pyridine with an alkyl halide to form the pyridinium salt.
Introduction of Functional Groups:
Final Quaternization: The final step involves the quaternization of the pyridinium nitrogen with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of pyridinium salts often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Pyridinium salts undergo various types of chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridinium salts to pyridines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine derivatives, N-oxides, and substituted pyridinium salts .
Scientific Research Applications
Pyridinium salts have a wide range of scientific research applications, including:
Chemistry: Used as catalysts and reagents in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as inhibitors of various biological processes.
Medicine: Investigated for their potential as antimicrobial, anticancer, and antimalarial agents.
Industry: Utilized in the production of ionic liquids and as components in materials science.
Mechanism of Action
The mechanism of action of pyridinium salts involves their interaction with biological molecules through ionic and covalent bonding. These interactions can inhibit enzyme activity, disrupt cellular processes, and induce cell death. The molecular targets include enzymes, DNA, and cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Pyridinium Chloride: Similar in structure but lacks the aminocarbonyl and dimethylaminophenyl groups.
N-Methylpyridinium Iodide: Contains a methyl group instead of the aminocarbonyl and dimethylaminophenyl groups.
Pyridinium Bromide: Similar structure but with a bromide counterion instead of perchlorate.
Uniqueness
The presence of the aminocarbonyl and dimethylaminophenyl groups in Pyridinium, 3-(aminocarbonyl)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
145234-87-3 |
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Molecular Formula |
C16H19ClN4O5 |
Molecular Weight |
382.80 g/mol |
IUPAC Name |
1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-methylpyridin-1-ium-3-carboxamide;perchlorate |
InChI |
InChI=1S/C16H18N4O.ClHO4/c1-12-15(16(17)21)5-4-10-20(12)18-11-13-6-8-14(9-7-13)19(2)3;2-1(3,4)5/h4-11H,1-3H3,(H-,17,21);(H,2,3,4,5)/b18-11+; |
InChI Key |
CDERPERIKUGEFP-NWBUNABESA-N |
Isomeric SMILES |
CC1=C(C=CC=[N+]1/N=C/C2=CC=C(C=C2)N(C)C)C(=O)N.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC1=C(C=CC=[N+]1N=CC2=CC=C(C=C2)N(C)C)C(=O)N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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